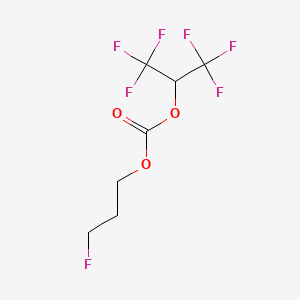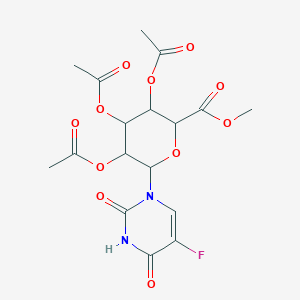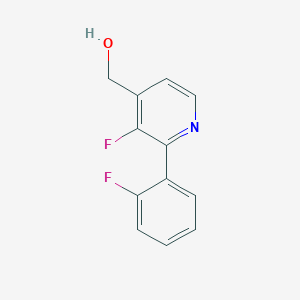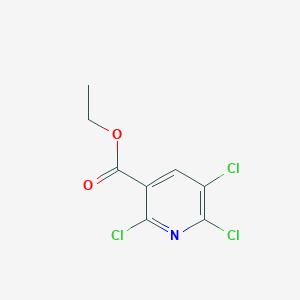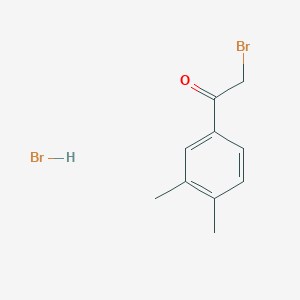
2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide is a brominated aromatic ketone. This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further substituted with a 3,4-dimethylphenyl group. It is commonly used in synthetic organic chemistry due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide can be achieved through various methods:
Blanc Chloromethylation Reaction: This method involves the preparation of 3,4-dimethyl benzyl chloride from 1,2-dimethyl benzene.
Bromination of 1-(4-hydroxyphenyl)ethanone: This method uses bromine as the brominating reagent, yielding 2-bromo-1-(4-hydroxyphenyl)ethanone as a key intermediate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are carried out in controlled environments to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound is a reactive site that can participate in halogen exchange reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Halogen Exchange Reactions: Common reagents include halogenating agents such as bromine and chlorine.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various thiazole derivatives, which have shown potential fungicidal activity.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of thiazole derivatives.
Biology: The compound is used in studies related to its fungicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide involves its reactivity as a brominated aromatic ketone. The bromine atom acts as a reactive site, facilitating various chemical transformations. The compound’s structure allows it to interact with molecular targets and pathways involved in its fungicidal activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(4-methylphenyl)ethanone
- 2-Bromo-1-(4-methoxyphenyl)ethanone
- 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone
- 2-Bromo-1-(3-fluoro-2,4-dimethylphenyl)ethanone
Uniqueness
2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specialized chemical derivatives and in various research applications.
Eigenschaften
Molekularformel |
C10H12Br2O |
|---|---|
Molekulargewicht |
308.01 g/mol |
IUPAC-Name |
2-bromo-1-(3,4-dimethylphenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C10H11BrO.BrH/c1-7-3-4-9(5-8(7)2)10(12)6-11;/h3-5H,6H2,1-2H3;1H |
InChI-Schlüssel |
MMXTXKUNGCFUKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)CBr)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


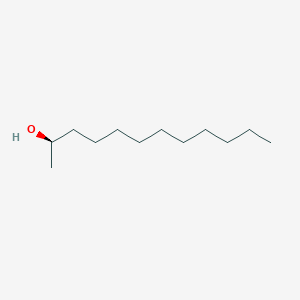



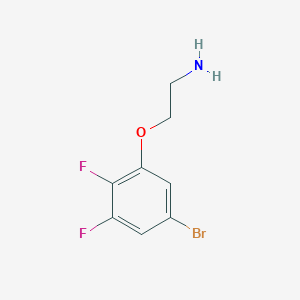
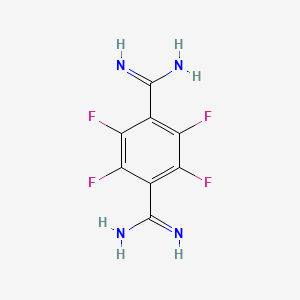
![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)
